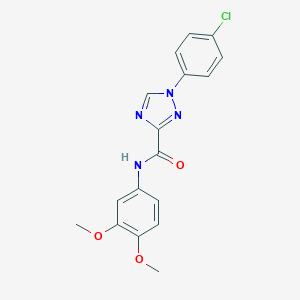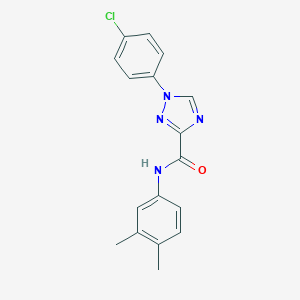![molecular formula C16H10ClN3O2S2 B498356 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound that features a thiazole ring and a benzisothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with a benzisothiazole derivative. One common method includes the use of dry toluene as a solvent, potassium carbonate (K2CO3) as a base, and chloroacetyl chloride as a reagent. The reaction mixture is heated to reflux for several hours, followed by cooling and dilution with dichloromethane (DCM) to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or benzisothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide: Shares a similar thiazole ring structure but differs in its functional groups.
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine: Another thiazole derivative with different substituents.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its combination of thiazole and benzisothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H10ClN3O2S2 |
|---|---|
Molecular Weight |
375.9g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-11-7-5-10(6-8-11)13-9-23-16(18-13)19-15-12-3-1-2-4-14(12)24(21,22)20-15/h1-9H,(H,18,19,20) |
InChI Key |
ULGVFUGSDFJKQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


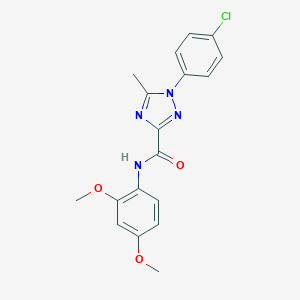
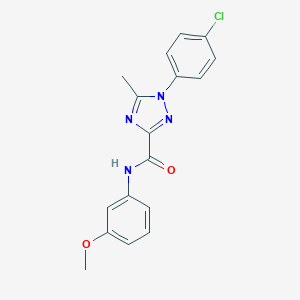



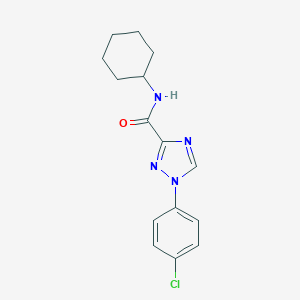
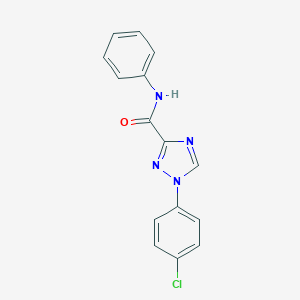
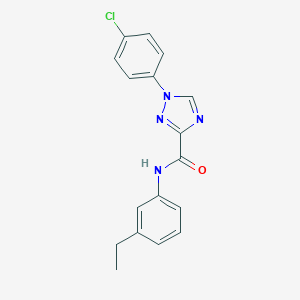

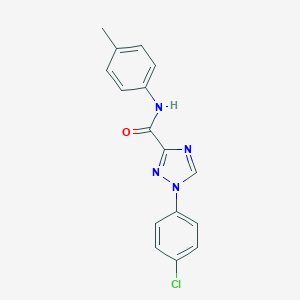

![methyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498291.png)
